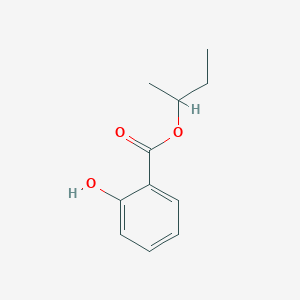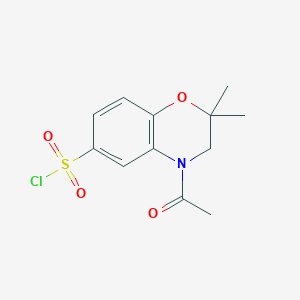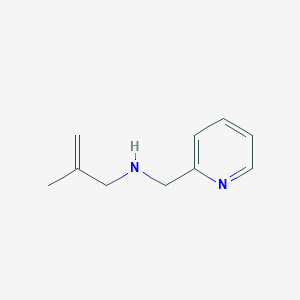![molecular formula C10H15NO2 B7847711 4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phenolic structure with a dimethylamino group attached to the ethyl chain, making it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of phenol with 2-dimethylaminoethanol under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques are employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-[2-(Dimethylamino)-1-hydroxyethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
科学研究应用
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its applications include:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for various drugs.
Agrochemicals: Employed in the production of pesticides and herbicides.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The compound exerts its effects through its phenolic hydroxyl group, which can participate in hydrogen bonding and other interactions. The dimethylamino group enhances its reactivity and solubility, making it effective in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biological molecules.
相似化合物的比较
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is similar to other phenolic compounds with different substituents on the phenyl ring. Some of these similar compounds include:
4-Dimethylaminophenol: Similar structure but without the ethyl chain.
4-(Dimethylamino)ethanol: Contains the dimethylamino group but lacks the phenolic hydroxyl group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the phenolic hydroxyl group.
Uniqueness: The presence of both the phenolic hydroxyl group and the dimethylamino group in this compound makes it unique compared to other similar compounds. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various industries.
属性
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSYKJQBWJUMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
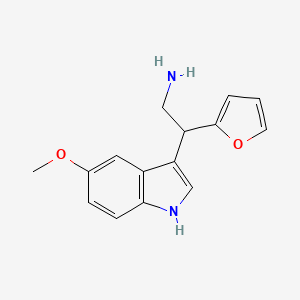
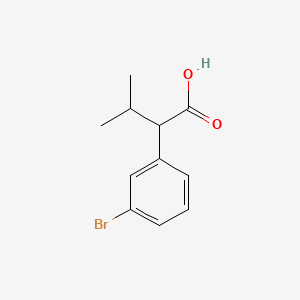
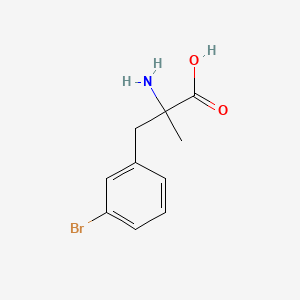

![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847645.png)
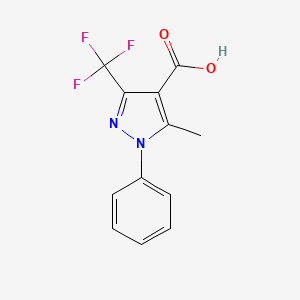
![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)
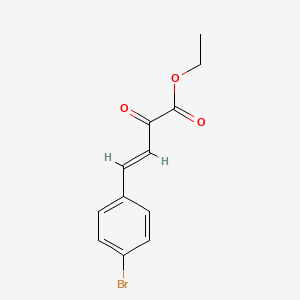
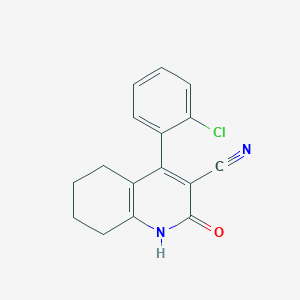
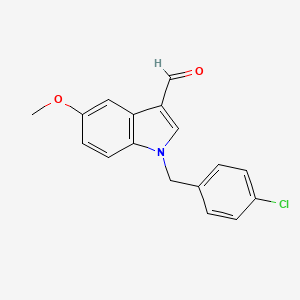
![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)
